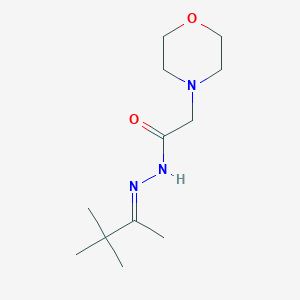
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Vue d'ensemble
Description
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as BMTPD, is a chemical compound that has been widely studied for its potential use as an antioxidant and free radical scavenger. In recent years, BMTPD has gained attention for its potential application in the field of medicine and healthcare.
Mécanisme D'action
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione exerts its antioxidant and free radical scavenging effects through various mechanisms. It can directly scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. This compound can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases and conditions. This compound can also improve mitochondrial function and energy metabolism, which are important for maintaining cellular health and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for lab experiments. It is relatively stable and easy to handle, and it can be synthesized in large quantities. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research on 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is the development of novel this compound derivatives with enhanced antioxidant and free radical scavenging properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases and conditions. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential application in the field of medicine and healthcare. It has been shown to possess antioxidant and free radical scavenging properties, which make it a promising candidate for the treatment of various diseases and conditions. This compound has been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-benzyl-6-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLVJUJBNDOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399051 | |
| Record name | AC1N41ZN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61959-18-0 | |
| Record name | AC1N41ZN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)


![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)
![3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine](/img/structure/B3871139.png)
![5-(hydroxymethyl)-4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-2-methylpyridin-3-ol](/img/structure/B3871144.png)


